molecular formula C16H19N3O3S B2541061 Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797613-69-4

Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2541061
CAS No.: 1797613-69-4
M. Wt: 333.41
InChI Key: BYOACIWQJAKEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine core substituted with a benzo[d]thiazole-6-carboxamide moiety and a methyl carboxylate group. Its structure combines the rigidity of the benzothiazole ring with the conformational flexibility of the piperidine scaffold, which may enhance target binding and metabolic stability compared to simpler analogs.

Key structural features include:

  • Benzo[d]thiazole-6-carboxamide: A bicyclic aromatic system with sulfur and nitrogen atoms, known for its electron-deficient properties and ability to engage in hydrogen bonding.
  • Piperidine-1-carboxylate: A six-membered amine ring with a methyl ester substituent, providing solubility and steric flexibility.

Properties

IUPAC Name

methyl 4-[(1,3-benzothiazole-6-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-22-16(21)19-6-4-11(5-7-19)9-17-15(20)12-2-3-13-14(8-12)23-10-18-13/h2-3,8,10-11H,4-7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOACIWQJAKEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, which is then functionalized to introduce the carboxamide group. The piperidine ring is subsequently attached through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzo[d]thiazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent against several diseases, particularly infections caused by resistant bacteria.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VISA). For instance, a study demonstrated that derivatives of benzothiazole scaffolds exhibit potent inhibitory activity against bacterial gyrase and topoisomerase IV, which are critical targets in bacterial DNA replication and transcription .

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

Compound NameActivity Against MRSAActivity Against VISAMechanism of Action
Compound 1EffectiveEffectiveGyrase Inhibition
Compound 2ModerateEffectiveTopoisomerase IV Inhibition

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. Research indicates that certain derivatives exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness, and Leishmania infantum, responsible for leishmaniasis. The mechanism involves inhibition of pteridine reductase 1 (PTR1), leading to reduced parasite viability .

Case Study: Antiparasitic Activity

In a comparative study, several benzothiazole derivatives were tested for their antiparasitic efficacy. Notably, one compound demonstrated an IC50 value of 0.35 µM against T. brucei, indicating strong potential for further development as an antiparasitic drug .

Table 2: Antiparasitic Efficacy of Benzothiazole Derivatives

Compound NameIC50 (µM) T. bruceiIC50 (µM) L. infantumPotentiating Index
Compound A0.351.92.7
Compound B0.503.01.5

Neuropharmacological Applications

There is emerging interest in the neuropharmacological potential of benzothiazole derivatives, including this compound). Some studies suggest that these compounds may exhibit anticonvulsant properties.

Case Study: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of various thiazole-integrated compounds, revealing that certain derivatives significantly reduced seizure activity in animal models . This positions this compound as a candidate for further exploration in the context of seizure disorders.

Table 3: Anticonvulsant Efficacy of Thiazole Derivatives

Compound NameSeizure Reduction (%)Model Used
Compound X100PTZ-induced Seizures
Compound Y75MES-induced Seizures

Mechanism of Action

The mechanism of action of Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety can bind to specific sites on these targets, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate, we compare it with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Physicochemical and Pharmacological Comparisons

The table below highlights critical differences between the target compound and its analogs:

Property This compound (3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
Molecular Weight ~305 (estimated) 510 (LC/MS confirmed)
Key Functional Groups Benzo[d]thiazole, carboxamide, methyl carboxylate Imidazo-pyrrolo-pyrazine, tosyl group, tert-butyl carboxylate
Synthetic Complexity Moderate (amide coupling, esterification) High (multi-step heterocyclic assembly, thionation, hydrolysis)
Bioactivity (Theoretical) Potential kinase inhibition due to benzothiazole Likely kinase inhibition (imidazo-pyrrolo-pyrazine scaffold common in kinase inhibitors)

Key Findings

Heterocyclic Influence : The benzo[d]thiazole group in the target compound may offer distinct electronic properties compared to the imidazo-pyrrolo-pyrazine system in the patent compound. This could influence binding affinity to targets like kinases or receptors.

Solubility and Stability : The methyl carboxylate group may enhance aqueous solubility compared to tert-butyl or tosyl-protected analogs, which are more lipophilic.

Biological Activity

Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a piperidine ring, a benzothiazole moiety, and a carboxamide functional group. These components suggest a range of potential biological activities, particularly in medicinal chemistry.

Structural Characteristics and Synthesis

The compound's structure can be broken down into key functional groups:

  • Piperidine Ring : This nitrogen-containing cyclic structure is known for its ability to interact with various biological targets.
  • Benzothiazole Moiety : This aromatic heterocyclic compound is associated with diverse biological activities, including antimicrobial and anticancer effects.
  • Carboxamide Group : This functional group enhances the compound's reactivity and potential interactions with biological systems.

The synthesis of this compound typically involves multi-step synthetic pathways that may vary based on desired yield and purity. These pathways often include nucleophilic acyl substitution reactions facilitated by the carboxamide group.

Biological Activity

Research indicates that compounds containing benzothiazole and piperidine structures exhibit significant biological activities:

  • Antimicrobial Properties : Benzothiazole derivatives have shown promising results as anti-tubercular agents, with some derivatives demonstrating low minimum inhibitory concentrations against Mycobacterium tuberculosis . The specific activity of this compound against various pathogens remains to be fully documented, but its structural components suggest potential efficacy.
  • Anticancer Activity : Similar compounds have been explored for their anticancer properties. For instance, benzothiazole derivatives have demonstrated activity against various cancer cell lines, indicating that this compound may also possess such properties .
  • Anti-inflammatory Effects : Compounds with similar scaffolds have been noted for their anti-inflammatory effects, which could be relevant in the context of chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyCompoundActivityFindings
Benzothiazole DerivativesAntimicrobialLow MIC against Mycobacterium tuberculosis
Piperidine DerivativesAnticancerSignificant activity against multiple cancer cell lines
Various BenzothiazolesAnti-inflammatoryNotable reduction in inflammatory markers

Interaction Studies

Understanding how this compound interacts at the molecular level is crucial for optimizing its pharmacological profile. Techniques such as molecular docking and surface plasmon resonance can elucidate its binding affinity to various biological targets. These studies are essential for determining the compound's mechanism of action and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions to form the benzo[d]thiazole moiety. For example, ligand-enabled aza-Heck cyclizations using Pd₂(dba)₃ (5 mol%) and PA-Ph ligand (20 mol%) with boronic acid pinacol esters (200 mol%) in toluene at elevated temperatures (e.g., 65°C) have been effective for analogous heterocyclic systems . Additionally, tert-butyl carbamate (BOC) protection/deprotection steps are critical for stabilizing reactive intermediates, as seen in piperidine derivative syntheses .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on a combination of techniques:

  • NMR spectroscopy : High-temperature ¹H/¹³C NMR (e.g., δH 7.5–6.8 ppm for aromatic protons, δC ~170 ppm for carbonyl groups) to confirm regiochemistry .
  • HRMS : Exact mass analysis (e.g., calculated [M+H]⁺: 416.2827; experimental: 416.2827) to verify molecular composition .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methyl carboxylate) .

Q. What analytical methods are recommended for assessing the solubility and stability of this compound in biological matrices?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify solubility in aqueous buffers (e.g., PBS, pH 7.4). Stability studies should include LC-MS/MS to monitor degradation products under physiological conditions (37°C, 5% CO₂) over 24–72 hours .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthetic yield of this compound, particularly regarding regioselectivity in heterocyclic coupling reactions?

  • Methodological Answer :

  • Ligand selection : Bulky ligands (e.g., PA-Ph) improve regioselectivity by sterically directing coupling to the 6-position of benzo[d]thiazole .
  • Stoichiometry control : Use a 2:1 molar ratio of boronic ester to substrate to suppress off-target coupling .
  • Temperature modulation : Reactions at 65°C enhance kinetic control, favoring the desired regioisomer .

Q. How can researchers address discrepancies in biological activity data for this compound across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?

  • Methodological Answer :

  • Assay validation : Standardize enzyme inhibition protocols (e.g., MAGL inhibition assays with KML29 as a positive control ) and cell permeability assessments (e.g., Caco-2 monolayer transport studies).
  • Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify active metabolites that may contribute to off-target effects in cell-based systems .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to target proteins?

  • Methodological Answer :

  • Molecular docking : Employ AutoDock Vina with crystal structures (e.g., PDB: 3H8X for MAGL) to model interactions between the benzo[d]thiazole moiety and hydrophobic binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperidine-carboxylate group in aqueous environments .

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodological Answer :

  • Isotere replacement : Substitute the methyl carboxylate with a tert-butyl ester to reduce esterase-mediated hydrolysis, as demonstrated in related piperidine derivatives .
  • Deuterium incorporation : Replace labile C-H bonds in the piperidine ring with C-D bonds to slow oxidative metabolism .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the compound’s IC₅₀ values in enzyme inhibition studies?

  • Methodological Answer :

  • Standardize assay conditions : Ensure consistent substrate concentrations (e.g., 10 µM MAGL substrate) and pre-incubation times (30 min) across labs .
  • Control for batch variability : Compare multiple synthetic batches using LC-MS purity data (>98%) and repeat assays with a reference inhibitor (e.g., KML29 ).

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :

  • Rodent models : Use Sprague-Dawley rats for IV/PO dosing (1–10 mg/kg) with serial plasma sampling over 24 hours. Analyze samples via LC-MS/MS to calculate AUC and half-life .
  • Tissue distribution studies : Apply whole-body autoradiography in mice to track radiolabeled compound accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.